[1] 1,3-Diiodobicyclo[1.1.1]pentane - Biosynth ()
The core structure of 1,3-DIB resembles a benzene ring, a common functional group found in many biologically active molecules. By strategically replacing the iodine atoms with other functional groups, researchers can utilize 1,3-DIB as a building block to create novel compounds with potential medicinal properties. This approach offers a strategy to introduce the bicyclopentane skeleton, a valuable motif in drug discovery, into new drug candidates [2].
[2] "1,3-Diiodobicyclo[1.1.1]pentane in α-cyclodextrin" 新発売のお知らせ - キシダ化学
1,3-Diiodobicyclo[1.1.1]pentane is a bicyclic compound characterized by a unique structure that includes two iodine atoms attached to the carbon framework of a bicyclo[1.1.1]pentane system. Its chemical formula is C5H6I2, and it features a highly strained arrangement of carbon atoms, making it an interesting subject for studies in organic chemistry and materials science. The compound's structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Research into the biological activity of 1,3-diiodobicyclo[1.1.1]pentane is limited but suggests potential pharmacological applications due to its structural properties. Compounds with similar bicyclic frameworks often exhibit interesting biological activities, including antimicrobial and anticancer properties, although specific studies on this compound's biological effects are still needed.
Several methods have been developed for synthesizing 1,3-diiodobicyclo[1.1.1]pentane:
The unique structure of 1,3-diiodobicyclo[1.1.1]pentane lends itself to various applications:
Interaction studies involving 1,3-diiodobicyclo[1.1.1]pentane primarily focus on its reactivity with nucleophiles and its potential role in forming new compounds through substitution reactions. These studies help elucidate the mechanisms behind its chemical behavior and potential applications in organic synthesis.
Several compounds share structural similarities with 1,3-diiodobicyclo[1.1.1]pentane:
Compound Name | Structure Type | Notable Features |
---|---|---|
Bicyclo[2.2.2]octane | Bicyclic | More stable than bicyclo[1.1.1]pentane |
[1.1.1]Propellane | Bicyclic | Highly strained; can be formed from 1,3-diiodobicyclo[1.1.1]pentane |
Bicyclo[3.3.0]octane | Bicyclic | Different strain and stability compared to bicyclo[1.1.1]pentane |
Bicyclo[4.4.0]decane | Bicyclic | Larger ring size; different reactivity profile |
The uniqueness of 1,3-diiodobicyclo[1.1.1]pentane lies in its specific arrangement of iodine substituents and its ability to participate in unique chemical transformations that are not typically observed in other bicyclic compounds.
The exploration of bicyclo[1.1.1]pentane derivatives began with Kenneth Wiberg’s pioneering synthesis of unsubstituted BCP in 1964 via photolysis of 1,3-dibromobicyclo[1.1.1]pentane. This discovery laid the groundwork for understanding the molecule’s strained geometry, characterized by three fused cyclopropane-like rings with 66.6 kcal/mol of angle strain. However, limited synthetic accessibility hindered progress until 1982, when Wiberg and Walker reported the synthesis of [1.1.1]propellane—a pivotal precursor enabling functionalization at BCP bridgehead positions.
Propellane-Based Functionalization (1980s–2000s):
Szeimies’ 1988 development of a scalable propellane synthesis from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane revolutionized the field. Propellane’s central bond cleavage under radical, anionic, or transition-metal catalysis allowed direct access to monosubstituted BCPs. For example, strain-release reactions with alkyl halides yielded 1-halo-3-substituted BCPs, though limited functional group tolerance persisted.
Emergence of DIBCP (2020s):
DIBCP emerged as a stable alternative to propellane, synthesizable via iodination of BCP precursors or nucleophilic substitution of 1,3-dibromobicyclo[1.1.1]pentane. Its crystalline nature and air stability eliminated the need for cryogenic storage, enabling broader applications.
Table 1: Comparison of BCP Synthetic Methods
Halogenated BCPs, particularly DIBCP, address longstanding challenges in synthesizing sterically hindered, three-dimensional architectures. Their utility stems from two key attributes:
The bridgehead C–I bonds in DIBCP undergo diverse transformations:
DIBCP-derived compounds serve as non-classical bioisosteres:
Case Study: Synthesis of BCP-Containing Pharmaceuticals
The molecular geometry of bicyclo[1.1.1]pentane derivatives has been extensively characterized through X-ray crystallographic studies, providing crucial insights into the structural parameters of these highly strained cage compounds [1]. The bicyclo[1.1.1]pentane framework exhibits distinctive structural features that are fundamental to understanding the properties of 1,3-diiodobicyclo[1.1.1]pentane.
The crystal structure of the parent bicyclo[1.1.1]pentane reveals a remarkable cage-like architecture with highly distorted bond angles and unusual bond lengths [2]. The bridgehead carbon-carbon distance C(1)-C(3) measures 1.845 Å, which is significantly longer than typical carbon-carbon single bonds [1]. This elongated distance reflects the extreme strain inherent in the bicyclic framework. The peripheral carbon-carbon bonds C(1)-C(2) are considerably shorter at 1.545 Å, demonstrating the geometric constraints imposed by the rigid cage structure [1].
The bond angles within the bicyclo[1.1.1]pentane framework deviate substantially from tetrahedral geometry. The C(1)C(2)C(3) bond angle is compressed to 73.3°, while the C(2)C(3)C(5) angle measures 87.5° [1]. These acute angles result from the geometric requirements of maintaining the cage structure and contribute significantly to the overall strain energy of the system.
Crystallographic analysis has also revealed that the quaternary bicyclo[1.1.1]pentane salts exhibit the shortest documented nonbonding carbon-carbon interactions [3] [4]. In these structures, the central C(1)-C(3) distance can approach values that represent the closest approach between nonbonded carbon atoms in any known organic compound [4]. This finding underscores the unique geometric constraints and electronic properties of the bicyclo[1.1.1]pentane framework.
The molecular geometry data obtained from X-ray crystallographic studies provides essential baseline information for understanding how substituent effects, particularly heavy halogen substitution, influence the structural parameters of these cage compounds [5]. These structural insights form the foundation for analyzing the electronic effects of iodine substituents on the bicyclo[1.1.1]pentane framework.
Property | Value | Method | Reference |
---|---|---|---|
C(1)-C(3) Bond Length (Å) | 1.845 [1] | X-ray Crystallography | J. Am. Chem. Soc. 1970, 92, 1614 |
C(1)-C(2) Bond Length (Å) | 1.545 [1] | X-ray Crystallography | J. Am. Chem. Soc. 1970, 92, 1614 |
C(4)-C(5) Distance (Å) | 2.157 [1] | X-ray Crystallography | J. Am. Chem. Soc. 1970, 92, 1614 |
C(1)C(2)C(3) Bond Angle (°) | 73.3 [1] | X-ray Crystallography | J. Am. Chem. Soc. 1970, 92, 1614 |
C(2)C(3)C(5) Bond Angle (°) | 87.5 [1] | X-ray Crystallography | J. Am. Chem. Soc. 1970, 92, 1614 |
HₐC(2)Hᵦ Angle (°) | 103.9 [1] | X-ray Crystallography | J. Am. Chem. Soc. 1970, 92, 1614 |
The introduction of iodine substituents at the bridgehead positions of bicyclo[1.1.1]pentane significantly alters both the electronic structure and strain characteristics of the cage framework [6]. The large atomic radius and high polarizability of iodine create substantial steric and electronic perturbations within the constrained bicyclic structure.
The electronic effects of iodine substitution manifest through several mechanisms. The moderate electronegativity of iodine (2.66 on the Pauling scale) results in weak inductive electron withdrawal from the cage framework [6]. However, this effect is considerably less pronounced than that observed with more electronegative halogens such as fluorine or chlorine. The weak inductive effect is partially offset by the high polarizability of iodine (5.35 ų), which can contribute to enhanced electronic delocalization within the strained framework [7].
Computational studies have demonstrated that halogen substitution, particularly with heavy halogens like iodine, significantly influences the strain energy distribution within the bicyclo[1.1.1]pentane cage [6]. The strain energy of the parent bicyclo[1.1.1]pentane is calculated to be approximately 66.6 kcal/mol using density functional theory methods [8]. The introduction of iodine substituents increases this strain energy due to the steric demands of the large iodine atoms within the constrained cage geometry.
The electronic structure analysis reveals that iodine substituents can participate in hyperconjugative interactions with the cage framework [6]. These interactions involve the overlap of filled p-orbitals on iodine with the strained sigma-bonds of the bicyclic system. Such hyperconjugative stabilization can partially compensate for the increased steric strain, contributing to the overall stability of 1,3-diiodobicyclo[1.1.1]pentane.
The transmission of electronic effects through the bicyclo[1.1.1]pentane framework has been studied extensively [6]. The cage structure effectively transmits electronic perturbations from one bridgehead position to the other, with the efficiency of transmission depending on the nature of the substituent and the specific electronic mechanism involved. For iodine substituents, the primary electronic communication occurs through the sigma-bond framework of the cage, with contributions from both inductive and hyperconjugative effects.
Substituent | Electronegativity | Polarizability (ų) | Strain Energy Contribution | Electronic Coupling |
---|---|---|---|---|
H (parent) | 2.20 | 0.67 | Baseline | Minimal |
I | 2.66 [6] | 5.35 [6] | Significant increase | Weak inductive withdrawal [6] |
Br | 2.96 | 3.05 | Moderate increase | Inductive withdrawal |
Cl | 3.16 | 2.18 | Moderate increase | Inductive withdrawal |
F | 3.98 | 0.56 | High increase | Strong inductive withdrawal |
The systematic comparison of 1,3-diiodobicyclo[1.1.1]pentane with other halogenated bicyclo[1.1.1]pentane derivatives provides valuable insights into the structure-property relationships within this class of strained cage compounds [9] [10]. Each halogenated derivative exhibits unique characteristics that reflect the interplay between electronic effects, steric factors, and cage strain.
1,3-Dichlorobicyclo[1.1.1]pentane (CAS: 22287-43-0) represents the smallest halogenated derivative in this series [11]. With a molecular weight of 137.01 g/mol, this compound experiences moderate steric crowding at the bridgehead positions. The high electronegativity of chlorine (3.16) results in significant inductive electron withdrawal, which stabilizes the cage framework through electrostatic effects while simultaneously increasing the overall strain energy [9] [10].
The synthesis and characterization of chlorinated bicyclo[1.1.1]pentane derivatives has revealed important insights into the effects of progressive halogenation [9] [10]. Radical chlorination can introduce up to four chlorine atoms into the bridge positions, with each additional chlorine substituent dramatically increasing the strain energy due to nonbonded chlorine-chlorine repulsions [10]. The systematic study of these multiply chlorinated derivatives has provided crucial data on the limits of structural tolerance within the bicyclo[1.1.1]pentane framework.
1,3-Dibromobicyclo[1.1.1]pentane (CAS: 82783-71-9) occupies an intermediate position in the halogen series [12] [13]. With a molecular weight of 225.91 g/mol, this compound exhibits properties that bridge those of the chloro and iodo derivatives. The bromine substituents provide moderate steric bulk while maintaining significant inductive electron withdrawal capabilities. The van der Waals radius of bromine (1.85 Å) creates more pronounced steric interactions than chlorine but less than iodine [12].
The fluorinated derivatives of bicyclo[1.1.1]pentane represent a unique class of compounds with extreme electronic effects [5]. Despite the small size of fluorine atoms (van der Waals radius 1.47 Å), the extreme electronegativity (3.98) creates profound electronic perturbations within the cage framework [5]. Studies of hexafluorinated bicyclo[1.1.1]pentane derivatives have revealed remarkable structural adaptations to accommodate the electronic demands of multiple fluorine substituents while maintaining cage integrity [5].
The comparative analysis reveals several key trends across the halogenated series. The molecular weights increase systematically from chlorine to iodine, reflecting the increasing atomic masses of the halogens [14] [11] [12] [13]. The van der Waals radii follow the same trend, with iodine creating the most significant steric crowding within the cage structure. However, the electronegativity trend is inverse, with fluorine being most electronegative and iodine being least electronegative among the halogens.
The synthetic accessibility of these halogenated derivatives varies considerably [15] [16]. Recent advances in photochemical methods have enabled the scalable synthesis of various halogenated bicyclo[1.1.1]pentane derivatives, including iodinated compounds, under mild reaction conditions [15]. These synthetic developments have facilitated systematic structure-property studies across the entire halogen series.
Compound | CAS Number | Molecular Weight (g/mol) | Halogen Electronegativity | Van der Waals Radius (Å) |
---|---|---|---|---|
1,3-Dichlorobicyclo[1.1.1]pentane | 22287-43-0 [11] | 137.01 [11] | 3.16 (Cl) | 1.75 (Cl) |
1,3-Dibromobicyclo[1.1.1]pentane | 82783-71-9 [12] | 225.91 [13] | 2.96 (Br) | 1.85 (Br) |
1,3-Diiodobicyclo[1.1.1]pentane | 105542-98-1 [17] | 319.91 [18] | 2.66 (I) | 1.98 (I) |
Bicyclo[1.1.1]pentane (parent) | 311-75-1 [2] | 68.12 [2] | N/A | N/A |
The electronic coupling efficiency varies significantly across the halogen series, with the effectiveness of electronic transmission through the cage framework depending on both the electronegativity and polarizability of the halogen substituents [6]. Computational studies have shown that the bicyclo[1.1.1]pentane framework can effectively transmit electronic effects over distances equivalent to multiple carbon-carbon bonds, making these compounds valuable for studying long-range electronic communication in organic molecules [6].
The strain energy contributions of different halogens reflect the complex interplay between steric and electronic factors [10] [5]. While smaller halogens like fluorine introduce less steric strain, their high electronegativity can create significant electronic strain. Conversely, larger halogens like iodine introduce substantial steric strain but provide electronic stabilization through polarization effects [6]. This balance between steric and electronic contributions determines the overall stability and reactivity of each halogenated derivative.
The synthesis of 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) represents a fundamental transformation in bicyclo[1.1.1]pentane chemistry, serving as a critical entry point to diverse functionalized derivatives. The most direct approach involves the treatment of [1.1.1]propellane with molecular iodine under ambient conditions [1] [2]. This transformation proceeds through a radical chain mechanism where iodine radicals add to the strained central carbon-carbon bond of [1.1.1]propellane, resulting in the formation of a bicyclo[1.1.1]pentyl radical intermediate that subsequently abstracts iodine from molecular iodine to yield the desired product [2] [3].
Molecular Iodine Addition Mechanism
The direct iodination of [1.1.1]propellane with molecular iodine represents one of the most straightforward synthetic approaches to access DIBCP. Under room temperature conditions, the addition proceeds via a radical chain mechanism where iodine radicals initiate the process by attacking the central strained bond of [1.1.1]propellane [2]. Computational studies have revealed that this reaction involves barrierless exergonic association of the iodine radical to [1.1.1]propellane, with only a slight increase in the carbon-carbon bond length observed compared to full bond cleavage [2]. The resulting radical intermediate subsequently abstracts an iodine atom from molecular iodine to form DIBCP and regenerate the iodine radical, propagating the chain reaction.
Photochemical Synthesis Routes
Recent developments in photochemical approaches have provided scalable alternatives for the synthesis of iodinated bicyclo[1.1.1]pentane derivatives. Light-mediated reactions utilizing visible light (365 nanometers) in flow systems have achieved yields of 43-66% for various alkyl iodide additions to [1.1.1]propellane [4] [5]. These photochemical processes require no additional catalysts or initiators, making them particularly attractive for large-scale synthesis. The methodology has been successfully scaled to kilogram quantities, demonstrating the practical utility of light-enabled approaches [5] [6].
Operational Considerations and Product Characteristics
The direct iodination strategy offers several practical advantages, including the formation of a stable crystalline solid that can be stored under ambient conditions [7] [8]. Unlike [1.1.1]propellane, which requires cryogenic storage and careful handling, DIBCP exhibits excellent thermal stability and can be handled using standard laboratory techniques [7] [9]. The product can be obtained in high purity through simple recrystallization procedures, making it an ideal feedstock for subsequent synthetic transformations [8] [10].
The nucleophilic substitution chemistry of DIBCP represents a versatile platform for accessing diverse bicyclo[1.1.1]pentane derivatives bearing heteroatom substituents. This approach circumvents the need for direct manipulation of the highly strained [1.1.1]propellane precursor, instead utilizing the stable crystalline DIBCP as a reliable starting material [7] [8] [10].
Pyridine and Quinoline Nucleophiles
Extensive studies have demonstrated that DIBCP undergoes facile nucleophilic substitution with pyridines, quinolines, and isoquinolines to afford the corresponding bicyclo[1.1.1]pentyl heterocyclic salts [7] [8] [10]. The reaction conditions are remarkably mild, typically requiring only acetone as solvent at room temperature for three days [8] [10]. Pyridines bearing electron-donating substituents, particularly at the meta and para positions, exhibit enhanced reactivity and provide products in yields ranging from 65-95% [7] [8]. The reaction demonstrates broad functional group tolerance, accommodating methyl, methoxy, and phenyl substituents without requiring harsh conditions or specialized reagents [8].
Quinoline and isoquinoline derivatives follow similar reactivity patterns, providing the corresponding quinolinium and isoquinolinium salts in yields of 70-85% and 68-90%, respectively [7] [8]. These transformations have been extensively characterized using single-crystal X-ray crystallography, confirming the unique three-dimensional structures of the resulting bicyclo[1.1.1]pentane salts [8] [10].
Mechanistic Understanding
Computational analysis has provided detailed insight into the mechanism of nucleophilic substitution on DIBCP [7] [8]. The reaction proceeds through the formation of a pyridine-iodine-bicyclo[1.1.1]pentane cation complex, which undergoes further addition by a second nucleophile [8]. This mechanism involves the stabilization of a carbocation intermediate through coordination with two nucleophile molecules, enabling the observed regioselectivity and avoiding rearrangement pathways that might otherwise predominate [7] [8].
Tertiary Amines and Sulfide Nucleophiles
The scope of nucleophilic substitution extends beyond aromatic nitrogen heterocycles to include tertiary amines and sulfides [9] [11]. Tertiary amines provide ammonium salts in yields of 55-75%, with steric hindrance around the nitrogen center significantly affecting reactivity [9]. Sulfide nucleophiles, including tetrahydrothiophene and related cyclic sulfides, undergo substitution to form sulfonium salts in yields ranging from 62-88% [9] [11]. The ring size of cyclic sulfides influences the reaction outcome, with six-membered rings generally providing higher yields than smaller ring systems [9].
Synthetic Applications
The synthetic utility of the nucleophilic substitution products has been demonstrated through various downstream transformations [7] [8] [9]. Pyridinium and quinolinium bicyclo[1.1.1]pentane salts can be converted to the corresponding pyridinone and quinolinone derivatives through established protocols [7] [8]. These transformations provide access to bicyclo[1.1.1]pentane analogues of clinically relevant quinolone antibiotics and other biologically active compounds [8] [9].
The development of catalytic methodologies for bicyclo[1.1.1]pentane functionalization has emerged as a critical area of research, enabling the efficient conversion of simple bicyclo[1.1.1]pentane building blocks into complex, drug-like molecules. These approaches leverage transition metal catalysis, photoredox chemistry, and synergistic dual catalytic systems to achieve transformations that would be challenging or impossible through traditional synthetic methods [12] [13] [14].
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed Kumada cross-coupling represents a landmark development in bicyclo[1.1.1]pentane chemistry, providing the first general method for using iodo-bicyclo[1.1.1]pentanes as electrophiles in cross-coupling reactions [12] [15]. The protocol employs iron(III) acetylacetonate with bisphosphine ligands to enable coupling between 1-iodo-bicyclo[1.1.1]pentanes and aryl or heteroaryl Grignard reagents [12]. This transformation is significant as it represents the first example of Kumada coupling of tertiary iodides in general, addressing a long-standing challenge in synthetic chemistry [12] [15].
The iron-catalyzed system demonstrates excellent functional group tolerance and broad substrate scope [12]. Reaction times are typically short (1-24 hours), and the mild conditions enable the synthesis of complex bicyclo[1.1.1]pentane analogues of pharmaceuticals and natural products [12] [15]. The methodology has been successfully applied to the preparation of bicyclo[1.1.1]pentane analogues of known drugs, including flurbiprofen and brequinar derivatives [12].
Photoredox and Metallaphotoredox Catalysis
The integration of photoredox catalysis with transition metal catalysis has provided powerful new approaches for bicyclo[1.1.1]pentane functionalization [13] [16] [17] [18]. Copper-mediated photoredox protocols enable three-component radical coupling reactions involving [1.1.1]propellane, radical precursors, and heteroatom nucleophiles [13] [16]. These transformations operate on remarkably short timescales (five minutes to one hour) and accommodate diverse radical precursors, including those generating alkyl, alpha-acyl, trifluoromethyl, and sulfonyl radicals [13] [16].
Nickel/photoredox dual catalysis has emerged as a particularly versatile platform for multicomponent bicyclo[1.1.1]pentane synthesis [17] [18] [19]. These protocols enable the formation of two carbon-carbon bonds in a single step while setting three quaternary centers, achievements that are unprecedented in previously reported methodologies [19]. The approach provides direct access to complex arylated bicyclo[1.1.1]pentane products from simple starting materials, significantly streamlining synthetic sequences [18] [19].
Palladium-Catalyzed Transformations
Palladium catalysis has found application in specialized bicyclo[1.1.1]pentane transformations, particularly in strain-release-driven processes [20] [21]. Palladium-catalyzed stagewise carbon-carbon activation of bicyclo[1.1.1]pentanyl alcohols enables chemoselective coupling with various halides, providing access to cyclobutanone and beta,gamma-enone scaffolds [20]. The reaction chemoselectivity can be controlled through judicious choice of base additives, with experimental and density functional theory studies providing mechanistic insight into the observed selectivity patterns [20].
Emerging Catalytic Systems
Recent developments have introduced novel catalytic approaches that expand the scope of bicyclo[1.1.1]pentane functionalization [22] [23]. Asymmetric catalysis using N-heterocyclic carbene catalysts enables the enantioselective synthesis of alpha-chiral bicyclo[1.1.1]pentanes through multicomponent coupling reactions [22]. These transformations proceed with excellent levels of regioselectivity and enantioselectivity, providing access to previously challenging chiral bicyclo[1.1.1]pentane architectures [22].
The development of metal-free catalytic systems has also gained attention, with organocatalytic approaches providing complementary reactivity patterns [24] [25]. Energy transfer photocatalysis enables the synthesis of bicyclo[1.1.1]pentanesulfonamides through sulfonamidation of [1.1.1]propellane, utilizing N-nitrososulfonamides as radical precursors under mild conditions [24].
Catalytic System | Catalyst | Substrate Scope | Key Advantages | Reaction Time |
---|---|---|---|---|
Iron-Catalyzed Kumada Cross-Coupling | Fe(acac)₃/bisphosphine ligand | Aryl and heteroaryl Grignards | First general use of iodo-BCPs as electrophiles | 1-24 hours |
Copper-Mediated Photoredox | Cu(acac)₂ with photocatalyst | Alkyl halides and nucleophiles | Multicomponent reactions, broad scope | 5 minutes to 1 hour |
Palladium Cross-Coupling | Pd complexes with ligands | Various halides and BCP nucleophiles | Established cross-coupling methodology | 2-12 hours |
Nickel/Photoredox Dual Catalysis | Ni catalyst with Ir photocatalyst | Aryl halides and radical precursors | Single-step access to complex BCPs | 1-5 hours |
Zinc/Lithium Exchange | ZnCl₂/organolithium | Diverse organometallic reagents | Mild conditions, functional group tolerance | 30 minutes to 2 hours |
Irritant